molecular formula C12H9B B1265734 5-Bromoacenaphthene CAS No. 2051-98-1

5-Bromoacenaphthene

Cat. No. B1265734
CAS RN: 2051-98-1
M. Wt: 233.1 g/mol
InChI Key: QALKJGMGKYKMKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromoacenaphthene involves the reaction of 5,6-dibromoacenaphthene with organotin reagents, leading to various organostannyl derivatives. For instance, 5-bromo-6-(triphenylstannyl)acenaphthene and related compounds can be synthesized through this method, although yields may vary from low to medium. A notable synthesis approach involves a nucleophilic substitution reaction followed by addition reactions, showcasing the compound's versatility in organic synthesis (Lechner et al., 2012).

Molecular Structure Analysis

5-Bromoacenaphthene's molecular structure has been extensively studied, revealing interesting interactions between bromine atoms and adjacent molecular frameworks. X-ray crystallography and spectroscopic methods have been instrumental in characterizing its structure, including the distances between bromine atoms and neighboring moieties, which are significantly less than the sum of their van der Waals radii. Such studies are crucial for understanding the electronic and steric influences of bromine on the acenaphthene scaffold (Lechner et al., 2012).

Chemical Reactions and Properties

5-Bromoacenaphthene undergoes various chemical reactions, including condensation with diimines to form bromine-containing bis(arylimino)acenaphthenes and related metal complexes. These reactions are pivotal for the creation of novel ligands and the exploration of metal-ligand interactions, further expanding the utility of 5-Bromoacenaphthene in coordination chemistry (Makarov et al., 2020).

Physical Properties Analysis

The physical properties of 5-Bromoacenaphthene, such as solubility, melting point, and photophysical characteristics, are essential for its application in various fields. Its photodegradation under specific conditions has been studied, providing insights into the stability and degradation pathways of bromoacenaphthylene polymers. These studies are critical for applications in material science, where the stability of materials under light exposure is a crucial parameter (Satyo et al., 1987).

Chemical Properties Analysis

The chemical properties of 5-Bromoacenaphthene, including its reactivity with various chemical agents and its role as a precursor in synthesizing complex molecules, have been a subject of research. Its involvement in creating quadruply annulated borepins through nucleophilic substitution and subsequent reactions highlights its reactivity and potential for synthesizing novel boron-containing compounds (Schickedanz et al., 2017).

Scientific Research Applications

Synthesis of Organotin Compounds

5-Bromoacenaphthene plays a role in the synthesis of organotin compounds. The synthesis of crowded peri-5-bromo-6-(organostannyl)acenaphthenes, involving 5-bromoacenaphthene, contributes to the field of organometallic chemistry. These compounds have been characterized spectroscopically and studied for their interactions between tin atoms and peri halogen atoms (Lechner et al., 2012).

Synthesis of Borepins

5-Bromoacenaphthene is also integral in the synthesis of borepins. A two-step synthesis sequence, involving 5-bromoacenaphthene, produces quadruply annulated borepins. These compounds are benchtop stable, highly soluble, and show potential for electronic applications due to their photoluminescence properties (Schickedanz et al., 2017).

Metal Complex Synthesis

In the field of coordination chemistry, 5-bromoacenaphthene plays a role in the synthesis of metal complexes. The reactions of 5-bromoacenaphthenequinone with various compounds lead to the development of new mono- and tribromosubstituted bis(arylimino)acenaphthenes, which have been used to synthesize different metal complexes (Makarov et al., 2020).

Photoluminescence Studies

5-Bromoacenaphthene has been used in the study of phosphorescence in glassy matrices. Its role in examining the temperature dependence of phosphorescence site-selection spectra contributes to a deeper understanding of the photophysical properties of organic compounds (Fünfschilling & Zschokke-gränacher, 1984).

Derivatization Reagent in Chromatography

It's also utilized as a derivatization reagent in high-performance liquid chromatography (HPLC). Specifically, 5-bromoacetyl acenaphthene is applied in the analysis of various compounds, demonstrating its utility in analytical chemistry (Gifford et al., 1995).

Safety And Hazards

5-Bromoacenaphthene is classified as an irritant. It is irritating to eyes, respiratory system, and skin. It’s recommended to avoid contact with skin and eyes . In case of accidental release, it’s advised to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers There are peer-reviewed papers related to 5-Bromoacenaphthene, but specific details or summaries of these papers are not provided in the search results .

properties

IUPAC Name

5-bromo-1,2-dihydroacenaphthylene
Source PubChem
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InChI

InChI=1S/C12H9Br/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALKJGMGKYKMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40174512
Record name 5-Bromoacenaphthene
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Molecular Weight

233.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

5-Bromoacenaphthene

CAS RN

2051-98-1
Record name 5-Bromoacenaphthene
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Record name 5-Bromoacenaphthene
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Record name 5-Bromoacenaphthene
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Record name 5-Bromoacenaphthene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
J Beckmann, TG Do, S Grabowsky… - Zeitschrift für …, 2013 - Wiley Online Library
The syntheses and full characterizations of the peri‐substituted naphthalenes (Nap) and acenaphthenes (Ace) 1‐Br‐8‐(Ph 2 P)‐Nap (1a) and 5‐Br‐6‐(Ph 2 P)‐Ace (1b), as well as their …
Number of citations: 31 onlinelibrary.wiley.com
RC FUSON, SE FREY - The Journal of Organic Chemistry, 1954 - ACS Publications
… l-(2-Hydroxyethyl)-5-bromoacenaphthene (XI). The procedure of … l-{8-Bromoethyl)-5-bromoacenaphthene (XII). A mixture of … of 5-bromoacenaphthene with 3.46 g. of mesitoyl chloride …
Number of citations: 6 pubs.acs.org
FD Greene, WA Remers, JW Wilson - Journal of the American …, 1957 - ACS Publications
Reaction of N-bromosuccinimide and bibenzyl or-bromobibenzyl in carbon tetrachloride under peroxide initiation affords chiefly meso-a. a'-dibromobibenzyl in which the minimum ratio …
Number of citations: 23 pubs.acs.org
PR Constantine, LW Deady… - The Journal of Organic …, 1969 - ACS Publications
… Sidechain bromination of 5-bromoacenaphthene is found under a variety of conditions. However, reaction with bromine vapor gives small amounts of 3,5- and 3,6-…
Number of citations: 15 pubs.acs.org
IK Lewis, RD Topsom, J Vaughan… - The Journal of Organic …, 1968 - ACS Publications
Isomer distribution in the bromination of acenaphthene has been determined for a variety of conditions and reagents. A wide variation was found in the per cent of ortho product. Isomer …
Number of citations: 10 pubs.acs.org
F Dewhurst, PKJ Shah - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… a previous report had stated that 5-bromoacenaphthene was formed. Lambert and his CO-… (mixed mp and ir spectra) with the oxidation product of 5-bromoacenaphthene (see before). …
Number of citations: 32 pubs.rsc.org
DV Nightingale, RM Brooker - Journal of the American Chemical …, 1950 - ACS Publications
… Acetylation of 5-bromoacenaphthene and benzoylation of both 5-chloro- and 5-bromoacenaphthene likewise yielded analogous pairs of ketones with the acyl group in the 3-position.4 …
Number of citations: 5 pubs.acs.org
HJ Richter - Journal of the American Chemical Society, 1953 - ACS Publications
… (0.2 mole) of 5-bromoacenaphthene in 125 ml. of absolute ether with «-butyllithium prepared from 30 g. (0.32mole) of «-butyl chloride and 4.5 g. …
Number of citations: 4 pubs.acs.org
RL Avoyan, YT Struchkov - Journal of Structural Chemistry, 1964 - Springer
… The basic data on the structure of 3-chloro-5-bromoacenaphthene have been published in a note [7]. In the present paper we describe the course of the study, attempts to refine …
Number of citations: 3 link.springer.com
SE Frey - 1953 - search.proquest.com
… with 1-acetonyl-5-bromoacenaphthene showed no depression, l-Acetonyl-S-me si toxilace napinthene. --The convent1 on al procedure (27) was employed for the formation of the …
Number of citations: 2 search.proquest.com

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